Ethyl 5,8-Dichloroimidazo[1,5-a]pyrazine-1-carboxylate
CAS No.: 1256633-28-9
Cat. No.: VC0035760
Molecular Formula: C9H7Cl2N3O2
Molecular Weight: 260.074
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1256633-28-9 |
|---|---|
| Molecular Formula | C9H7Cl2N3O2 |
| Molecular Weight | 260.074 |
| IUPAC Name | ethyl 5,8-dichloroimidazo[1,5-a]pyrazine-1-carboxylate |
| Standard InChI | InChI=1S/C9H7Cl2N3O2/c1-2-16-9(15)6-7-8(11)12-3-5(10)14(7)4-13-6/h3-4H,2H2,1H3 |
| Standard InChI Key | KPDHOMFWFRFGAS-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C2C(=NC=C(N2C=N1)Cl)Cl |
Introduction
Chemical Structure and Properties
Structural Features
Ethyl 5,8-Dichloroimidazo[1,5-a]pyrazine-1-carboxylate is characterized by its complex heterocyclic structure, which includes both imidazole and pyrazine rings fused together to form the imidazo[1,5-a]pyrazine core . This heterocyclic system creates a planar, aromatic structure with specific electronic properties that influence its chemical behavior and biological interactions . The compound features two chlorine substituents at the 5 and 8 positions of the imidazo ring, strategically positioned to enhance its reactivity and potential biological activity through electronic and steric effects . These halogen atoms influence the compound's electronic distribution, potentially affecting its ability to interact with specific biological targets through hydrogen bonding, halogen bonding, or other non-covalent interactions . The ethyl ester functional group at the carboxylate position provides another important structural element, enhancing the compound's solubility in organic solvents and offering a site for potential metabolic transformations or chemical modifications . This combination of structural features – the heterocyclic core, the chlorine substituents, and the ethyl ester group – creates a unique molecular entity with specific chemical properties and biological potential that distinguishes it from other members of the imidazo[1,5-a]pyrazine family .
Physical Properties
The physical properties of Ethyl 5,8-Dichloroimidazo[1,5-a]pyrazine-1-carboxylate determine its behavior in various chemical and biological systems, influencing aspects such as solubility, membrane permeability, and potential formulation strategies for pharmaceutical applications. The compound has a molecular formula of C9H7Cl2N3O2, reflecting its complex structure with multiple functional groups and heteroatoms . With a molecular weight of 260.074 g/mol, it falls within the range considered favorable for oral bioavailability according to Lipinski's rule of five, suggesting potential suitability for drug development . The calculated XLogP3 value of 3.3 indicates moderate lipophilicity, potentially allowing the compound to balance aqueous solubility with membrane permeability – an important consideration for drug candidates . The compound contains four hydrogen bond acceptors as indicated by the hydrogen bond acceptor count, which again aligns with Lipinski's guidelines for drug-likeness . The topological polar surface area of 56.5 Ų suggests moderate potential for passive membrane permeation, which could influence its absorption and distribution in biological systems . These physical properties are summarized in the following table:
Chemical Properties
The chemical properties of Ethyl 5,8-Dichloroimidazo[1,5-a]pyrazine-1-carboxylate are largely influenced by its structural features, particularly the heterocyclic core, the chlorine substituents, and the ethyl ester functional group. The imidazo[1,5-a]pyrazine core provides a basic nitrogen atom that can potentially engage in hydrogen bonding or act as a weak base in chemical reactions, influencing the compound's reactivity and solubility in different pH environments . The presence of chlorine substituents at the 5 and 8 positions contributes significantly to the compound's reactivity, potentially activating certain positions for nucleophilic substitution reactions and influencing the electronic distribution across the heterocyclic system . These halogen atoms may also participate in halogen bonding, a directional non-covalent interaction that could be important for the compound's binding to biological targets such as proteins or nucleic acids . The ethyl ester functional group enhances the compound's solubility in organic solvents, which is advantageous for various chemical reactions and biological testing protocols requiring dissolution in non-aqueous media . This group can also undergo hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid, which represents an important potential metabolic pathway and a strategy for chemical derivatization. Ethyl 5,8-Dichloroimidazo[1,5-a]pyrazine-1-carboxylate is generally stable under standard laboratory conditions but may degrade under extreme conditions such as high temperatures or exposure to strong acids or bases, which is an important consideration for storage, handling, and application of the compound in research and development settings.
Synthesis and Production
Synthetic Routes
Biological Activity and Applications
Medicinal Chemistry Applications
Ethyl 5,8-Dichloroimidazo[1,5-a]pyrazine-1-carboxylate has garnered significant attention in the field of medicinal chemistry due to its potential applications in developing new therapeutic agents for various diseases. The compound belongs to the imidazo[1,5-a]pyrazine class, which is known for its diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory properties. Preliminary studies suggest that Ethyl 5,8-Dichloroimidazo[1,5-a]pyrazine-1-carboxylate may inhibit specific enzymes or receptors associated with microbial growth or cancer cell proliferation, although the precise molecular pathways are still under investigation and require further elucidation through targeted biochemical and cellular studies. The potential of Ethyl 5,8-Dichloroimidazo[1,5-a]pyrazine-1-carboxylate in medicinal chemistry is further supported by the biological activities observed in related heterocyclic compounds, suggesting a promising scaffold for drug discovery efforts . For instance, imidazo[1,2-a]pyrazines have been identified as inhibitors of Helicobacter pylori VirB11 ATPase, with lead compounds showing IC50 values in the micromolar range, indicating the therapeutic potential of this class of heterocyclic compounds . This suggests that Ethyl 5,8-Dichloroimidazo[1,5-a]pyrazine-1-carboxylate might also exhibit enzyme inhibitory activity, which could be exploited for the development of new therapeutic agents targeting specific biochemical pathways involved in disease progression . The exploration of its medicinal chemistry applications represents an exciting frontier in drug discovery research, with potential implications for addressing unmet medical needs through novel mechanisms of action.
Research Findings and Future Directions
While Ethyl 5,8-Dichloroimidazo[1,5-a]pyrazine-1-carboxylate shows promise in medicinal chemistry and organic synthesis, the current research landscape suggests several important directions for future investigation to fully realize its potential. Current research is focused on elucidating the molecular mechanisms of its biological activities, optimizing its synthesis to improve yields and purity, and exploring its potential as a lead compound for the development of new therapeutic agents targeting specific diseases. Structure-activity relationship studies, similar to those conducted for related heterocyclic compounds, would be valuable in understanding how specific structural features of Ethyl 5,8-Dichloroimidazo[1,5-a]pyrazine-1-carboxylate influence its biological activities, guiding the design of derivatives with potentially enhanced potency, selectivity, or pharmacokinetic properties . Computational studies, including molecular docking, molecular dynamics simulations, and quantum mechanical calculations, could provide insights into the compound's interaction with potential biological targets and explain the origin of observed biological activities, complementing experimental approaches and accelerating the discovery process . The development of more efficient and scalable synthetic routes for Ethyl 5,8-Dichloroimidazo[1,5-a]pyrazine-1-carboxylate and its derivatives represents another important research direction, potentially involving new methodologies such as flow chemistry, microwave-assisted synthesis, or biocatalysis to overcome current limitations in production. Comprehensive biological evaluation of Ethyl 5,8-Dichloroimidazo[1,5-a]pyrazine-1-carboxylate and its derivatives across various disease models and target classes would help identify the most promising therapeutic applications, focusing subsequent development efforts on areas with the greatest potential impact . Collaboration between chemists, biologists, computational scientists, and clinicians will be essential to address these research challenges and advance Ethyl 5,8-Dichloroimidazo[1,5-a]pyrazine-1-carboxylate from a promising compound to a potential therapeutic agent or valuable chemical tool for biomedical research .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume